(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine
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Overview
Description
(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine is a chemical compound with the molecular formula C8H7Cl2N3. It is a derivative of benzimidazole, characterized by the presence of two chlorine atoms at the 5th and 6th positions of the benzimidazole ring and an amine group attached to the 2nd position
Mechanism of Action
Target of Action
Imidazole derivatives, to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities .
Action Environment
It’s known that the compound is a solid and its storage temperature is -20°c .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine has been found to have high cytotoxic activities on cell lines such as HepG2, DLD-1, and MDA-MB-231 . It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine typically involves the nucleophilic substitution of 5,6-dichloro-1H-benzo[d]imidazole with a suitable amine source. One common method involves the reaction of 5,6-dichloro-1H-benzo[d]imidazole with methanamine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can modify the functional groups attached to the benzimidazole ring .
Scientific Research Applications
(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanamine: Similar structure but with different substitution patterns.
1H-benzo[d]imidazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine is unique due to the specific positioning of the chlorine atoms and the presence of the amine group, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
(5,6-dichloro-1H-benzimidazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6/h1-2H,3,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLMMAUMZSFHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29096-76-2 |
Source
|
Record name | 1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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